Home > Products > Screening Compounds P21707 > Pasireotide (L-aspartate salt)
Pasireotide (L-aspartate salt) - 396091-77-3

Pasireotide (L-aspartate salt)

Catalog Number: EVT-3038122
CAS Number: 396091-77-3
Molecular Formula: C62H73N11O13
Molecular Weight: 1180.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pasireotide (L-aspartate salt) is a synthetic somatostatin analog that exhibits a high affinity for multiple somatostatin receptor subtypes, particularly somatostatin receptor type 5. It is primarily used in the treatment of Cushing's disease, especially in patients who are not candidates for pituitary surgery. The compound is marketed under the brand name Signifor and is classified as a small molecule therapeutic agent.

Source and Classification

Pasireotide is derived from the natural peptide somatostatin, which regulates various hormonal systems in the body. It belongs to the class of drugs known as somatostatin receptor ligands. Pasireotide is specifically designed to target multiple somatostatin receptors, which enhances its therapeutic efficacy compared to earlier somatostatin analogs such as octreotide and lanreotide .

Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide involves a solid-phase peptide synthesis technique, which is carried out in several steps. The process begins with the assembly of the peptide chain on a solid support, followed by deprotection and coupling reactions that lead to the formation of the cyclic structure.

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to form the desired peptide chain.
  2. Cyclization: The linear peptide is cyclized to form a cyclic hexapeptide, which is crucial for its biological activity.
  3. Salt Formation: The final product is obtained as a diaspartate salt, enhancing its solubility and stability .

The entire synthesis process has been characterized and validated through various analytical techniques, including high-performance liquid chromatography and mass spectrometry, ensuring consistency and purity in the final product.

Molecular Structure Analysis

Structure and Data

Pasireotide has a complex molecular structure characterized by its cyclic hexapeptide configuration. Its chemical formula is C58H66N10O9C_{58}H_{66}N_{10}O_{9} with a molecular weight of approximately 1047.21 g/mol.

  • Molecular Structure: The compound contains multiple stereocenters, contributing to its stereoisomerism. Each amino acid used in its synthesis is a pure stereoisomer, maintaining the integrity of the stereochemistry throughout the process .
  • Structural Features: Pasireotide's structure includes various functional groups that enhance its binding affinity to somatostatin receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Pasireotide undergoes several key reactions during its synthesis:

  1. Peptide Bond Formation: The formation of amide bonds between amino acids is fundamental in constructing the peptide backbone.
  2. Cyclization Reaction: This step transforms the linear peptide into a cyclic structure, which is essential for its pharmacological activity.
  3. Salt Formation: The conversion of pasireotide into its diaspartate salt involves neutralization reactions that enhance solubility .

The stability of pasireotide under physiological conditions has been confirmed through various degradation studies.

Mechanism of Action

Process and Data

Pasireotide exerts its pharmacological effects primarily through its action on somatostatin receptors:

  • Receptor Binding: It binds with high affinity to somatostatin receptor types 1, 2, 3, and 5, with a notable preference for type 5. This binding inhibits hormone secretion from endocrine cells, particularly affecting insulin and glucagon release.
  • Clinical Effects: By modulating these hormonal pathways, pasireotide effectively reduces cortisol levels in patients with Cushing's disease, leading to improved clinical outcomes .

The drug's mechanism also contributes to potential side effects such as hyperglycemia due to its impact on insulin secretion.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pasireotide presents specific physical and chemical characteristics:

  • Appearance: It appears as a white to yellowish hygroscopic powder.
  • Solubility: Pasireotide exhibits low solubility in water (approximately 0.00203 mg/mL) but shows some solubility in acidic conditions (0.1 N HCl) .
  • pKa Values: The pKa values for pasireotide base are approximately 10.2 and 9.1.
  • Stability: The compound is stable under recommended storage conditions but requires careful handling due to its hygroscopic nature .
Applications

Scientific Uses

Pasireotide has significant applications in clinical settings:

  • Cushing's Disease Treatment: It is primarily used for patients who cannot undergo surgery or for whom surgery has failed.
  • Acromegaly Management: Pasireotide has also been explored for treating acromegaly due to its ability to lower growth hormone levels effectively.
  • Research Applications: Its unique binding profile makes it a valuable tool for studying somatostatin receptor functions and their roles in various endocrine disorders .
Molecular Pharmacology of Pasireotide (L-aspartate salt) in Somatostatin Receptor Modulation

Structural Determinants of SSTR Subtype Selectivity

Pasireotide exhibits a distinct affinity profile across somatostatin receptor subtypes (SSTR1–5), fundamentally driven by its unique spatial conformation and residue interactions. Unlike first-generation analogs (e.g., octreotide, lanreotide) with predominant SSTR2 affinity, pasireotide binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5, reflected in IC₅₀ values in the low nanomolar range [3] [7]. Key structural elements include:

  • Engineered β-Turn Core: Pasireotide incorporates a modified phenylalanine-lysine-tryptophan-tyrosine (F-K-W-Y) motif stabilized by ethylene glycol bridges. This rigidifies the bioactive conformation critical for engaging SSTR5’s hydrophobic subpocket [10]. Molecular dynamics simulations confirm reduced conformational entropy loss upon SSTR5 binding compared to octreotide [1].
  • N-Terminal Extensions: The aromatic indole group of tryptophan and carbamoyl moiety project into extracellular loop 3 (ECL3) of SSTR5, forming π-π stacking and hydrogen bonds absent in SSTR4 interactions, explaining its low SSTR4 affinity [7] [10].
  • SSTR Subtype-Specific Binding Pockets: Cryo-EM structures of SSTR2-Gi complexes reveal that pasireotide’s lysine sidechain forms a salt bridge with D122³.³² in transmembrane helix 3 (TM3), a residue conserved in SSTR1/2/3/5 but divergent in SSTR4. Furthermore, its larger molecular volume optimally fills the orthosteric site of SSTR5, which is more accommodating than SSTR2’s constrained pocket [1] [6].

Table 1: Receptor Binding Affinity Profile (IC₅₀, nM) [3] [7] [10]

Receptor SubtypeSomatostatin-14OctreotidePasireotide
SSTR10.5–2.0>10009.3
SSTR20.2–0.50.4–1.01.0
SSTR30.5–1.57–341.5
SSTR41.5–5.0>1000>100
SSTR50.2–0.76–300.2

Allosteric Binding Dynamics and Intracellular Signaling Cascades

Pasireotide binding induces complex receptor rearrangements beyond orthosteric site occupancy, modulating G protein coupling and downstream signaling:

  • Receptor Activation Microswitches: Pasireotide binding to SSTR2 disrupts a constitutive hydrogen bond between Q126³.³⁶ (TM3) and Y²⁷³⁶.⁵² (TM6), triggering a 3.5-Å outward shift of TM3. This facilitates PIF motif (F²⁶⁷⁶.⁴⁶) repositioning and NPxxY motif (Y³¹²⁷.⁵³) engagement, characteristic of active-state stabilization [1]. Notably, unlike many GPCRs, the W²⁶⁹⁶.⁴⁸ "toggle switch" residue conformation remains largely unchanged.
  • Extracellular Loop Plasticity: Pasireotide induces significant conformational shifts in extracellular loops (ECLs). In SSTR2, ECL2 folds over pasireotide, with W¹⁸⁸ forming a "lid" via hydrogen bonding. Conversely, the larger SST-14 peptide displaces ECL2 outward. Molecular dynamics show pasireotide stabilizes ECL2 in a "closed" state, enhancing residence time [1]. ECL3 also moves inward, with P²⁸⁶ providing hydrophobic shielding for pasireotide’s N-terminal D-Phe residue.
  • G Protein Coupling Specificity: Pasireotide-SSTR complexes preferentially activate Gαi/o proteins. Structural studies show pasireotide-bound SSTR2 engages Gαi3 via interfacial water-bridged networks: Receptor residues (D¹³⁹³.⁴⁹, R¹⁴⁰³.⁵⁰, T⁷⁸².³⁹, R¹⁵⁵⁴.³⁸, S¹⁵⁰, P¹⁴⁷ backbone) connect to Gαi3 residues (E³⁵⁰, N³⁴⁷, C³⁵¹ backbone) [1]. JAWS simulations confirm high-occupancy water molecules at this interface critical for complex stability.
  • Downstream Effector Modulation: Beyond canonical adenylyl cyclase inhibition, pasireotide binding stimulates:
  • Phospholipase C-β3 activation via Gβγ subunits, generating IP₃ and DAG (observed in intestinal smooth muscle) [3].
  • Pertussis toxin-sensitive MAPK pathway activation (ERK1/2 phosphorylation), influencing cell growth/arrest context-dependently [3] [10].
  • Pertussis toxin-insensitive Rho GTPase inhibition in endothelial cells, driving anti-angiogenic cytoskeletal effects [3].

Comparative Analysis of Pasireotide-L-Aspartate vs. Native Somatostatin-14/28 Isoform Interactions

Pasireotide’s diaspartate salt mirrors the parent peptide’s receptor interactions. Key pharmacological differentiators from native SSTs include:

  • Receptor Interaction Kinetics: Pasireotide exhibits slower dissociation rates than SST-14 from SSTR5 (>120 min vs. <15 min), attributed to its rigidified structure forming more extensive hydrophobic contacts within SSTR5's TM bundle. SST-28, with its N-terminal extension, shows intermediate kinetics but lower overall SSTR5 affinity [7] [10].
  • SST-14 Mimicry with Divergent ECL Engagement: While both pasireotide and SST-14 share core binding determinants (e.g., salt bridge with D³.³², Trp burial in hydrophobic pocket), their impact on ECLs differs drastically. SST-14 binding extends SSTR2’s ECL2 conformation versus the apo state, whereas pasireotide folds ECL2 downward. This alters the allosteric signal propagation to transmembrane helices [1].
  • Functional Selectivity (Bias): In corticotroph adenomas predominantly expressing SSTR5, pasireotide triggers more sustained β-arrestin 2 recruitment and receptor internalization than SST-14. This correlates with prolonged suppression of ACTH secretion despite similar Gi activation potency [2] [6]. Paradoxically, in acromegaly, pasireotide’s efficacy correlates more strongly with SSTR2 expression than SSTR5 (r=0.58, p=0.039), suggesting its SSTR2 binding drives Gi-mediated GH inhibition in somatotrophs, overriding SSTR5 contributions [6].
  • Structural Basis for Broader Target Engagement: SST-14’s flexibility allows accommodation across all SSTRs but with lower potency at SSTR1/3/5 compared to pasireotide. Pasireotide’s pre-organized structure optimizes contacts with SSTR1/3/5-specific residues:
  • SSTR1: Interaction with ECL1 lysine clusters via its C-terminal threonine.
  • SSTR3: Salt bridge formation between its N-terminal amine and ECL2 D⁹⁵ [10].
  • SSTR5: Deep burial of its tryptophan in a TM5/6 subpocket lined with V⁵.⁴³/L⁵.⁴⁷ [7].

Table 2: Key Structural & Functional Comparisons with Native Somatostatin [1] [2] [6]

FeatureSomatostatin-14 (SST-14)Pasireotide (L-Aspartate Salt)Functional Consequence
Structural FlexibilityHigh (unconstrained cyclic peptide)Low (rigidified by ethylene bridges)Enhanced SSTR5 selectivity & binding kinetics
ECL2 Conformation (SSTR2)Extended vs. ApoFolded downward over ligandIncreased residence time & altered signaling
SSTR5 InternalizationModerate speed & extentRapid & extensiveProlonged suppression of ACTH secretion
Primary Driver of Efficacy (Acromegaly)SSTR2 expressionSSTR2 expression (paradoxical)IGF-I reduction correlates with SSTR2 levels
Dominant Signaling Path (Corticotroph)Gi > β-arrestinGi ≈ β-arrestin (balanced bias)Sustained antisecretory effect

Properties

CAS Number

396091-77-3

Product Name

Pasireotide (L-aspartate salt)

IUPAC Name

(2S)-2-aminobutanedioic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C62H73N11O13

Molecular Weight

1180.33

InChI

InChI=1S/C58H66N10O9.C4H7NO4/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;5-2(4(8)9)1-3(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);2H,1,5H2,(H,6,7)(H,8,9)/t43-,46+,47+,48-,49+,50+,51+;2-/m10/s1

InChI Key

XOMKXFJQWURETI-XZRPHVMWSA-N

SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(C(C(=O)O)N)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.